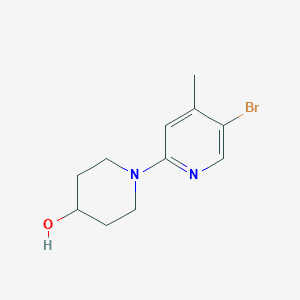

1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-8-6-11(13-7-10(8)12)14-4-2-9(15)3-5-14/h6-7,9,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVBEYLGLJGECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247729 | |

| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-87-3 | |

| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation Followed by Electrophilic Addition

Another approach involves the lithiation of dibromopyridine derivatives followed by reaction with appropriate electrophiles to introduce substituents at desired positions.

-

- 2,5-Dibromopyridine dissolved in dry toluene

- n-Butyllithium added dropwise at -78°C

- Electrophile such as protected morpholino or hydroxylated ketones added

- Reaction monitored by TLC

- Quenching with ammonium chloride solution

Application:

This method allows selective functionalization of the pyridine ring at the 2-position with subsequent transformations to introduce hydroxyl and methyl groups. The piperidin-4-ol moiety can be introduced in later steps by nucleophilic substitution or reductive amination.

Palladium-Catalyzed Cross-Coupling and Hydrogenation

Palladium-catalyzed coupling reactions and subsequent hydrogenation steps are widely used for the synthesis of functionalized piperidinyl pyridine derivatives.

-

- Use of 10% palladium on activated carbon as catalyst

- Hydrogen atmosphere at room temperature

- Solvent: Ethanol

- Reaction time: 3–6 hours

Example:

Reduction of nitropyridine derivatives to aminopyridines followed by coupling with piperidin-4-ol or its derivatives to yield the target compound or intermediates. This method achieves high yields (up to 99%) and mild reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4-Hydroxypiperidine, 5-bromo-2-chloropyridine analog, base, reflux | ~99 | Direct substitution on halogenated pyridine; purification by silica gel chromatography |

| Lithiation and electrophilic addition | 2,5-Dibromopyridine, n-BuLi, electrophile, -78°C | Not specified | Allows selective functionalization; requires low temperature and careful quenching |

| Pd-Catalyzed hydrogenation | Pd/C catalyst, H2, ethanol, RT | 89–99 | Reduction of nitro intermediates to amines; mild conditions; applicable to intermediates |

| Suzuki-Miyaura coupling | Pd catalyst, aryl bromide, boronate ester, base, 80°C | Up to 99 | Cross-coupling for C-C bond formation; adaptable for various substitutions |

Research Findings and Notes

The nucleophilic substitution method is the most straightforward and high-yielding for the preparation of piperidin-4-ol linked pyridine derivatives, especially when starting from halogenated pyridine precursors.

Lithiation techniques provide regioselective functionalization but require stringent low-temperature control and inert atmosphere handling, limiting scalability.

Palladium-catalyzed hydrogenation is essential for converting nitro intermediates to amines, which can be further modified to the target compound. This method is efficient and widely used in medicinal chemistry syntheses.

Suzuki coupling offers modular synthesis routes, enabling the introduction of diverse substituents on the pyridine ring before piperidin-4-ol coupling, though it may require additional steps for full conversion to the target compound.

No direct preparation method for 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol was found in a single source; however, the combination of these methods and analog procedures provides a comprehensive synthetic strategy.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miya

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a brominated pyridine moiety, which enhances its reactivity and biological activity. The hydroxyl group at the 4-position of the piperidine ring is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been investigated for its potential as a phosphodiesterase inhibitor , which may have implications in treating neurological disorders by modulating cyclic nucleotide levels in cells.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . Studies have shown that it can inhibit tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .

Antimicrobial Properties

In addition to its anticancer and neuropharmacological activities, this compound has demonstrated antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Synthesis and Applications

The synthesis of this compound typically involves bromination followed by piperidine ring formation. This compound serves as a building block for synthesizing more complex pharmaceutical compounds targeting central nervous system disorders and other therapeutic areas.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in the 5-bromo-4-methylpyridine substituent. Key analogues include:

Key Observations :

- Bromo vs.

- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogues (e.g., ) exhibit distinct electronic properties due to additional nitrogen atoms, influencing binding to targets like serotonin receptors .

- Methyl and Hydroxymethyl Groups : The 4-methyl group in the target compound may improve metabolic stability compared to polar hydroxymethyl derivatives () .

Pharmacological and Functional Comparisons

- 5-HT1F Antagonism: The analogue 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () demonstrates potent 5-HT1F antagonism (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and 5-HT2B receptors. This highlights the role of bulky aromatic substituents (naphthalene, quinoline) in receptor specificity .

- Anticonvulsant Activity : Analogues like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol () show anticonvulsant effects linked to pyridazine cores and chloro substituents, suggesting that bromo-methylpyridine derivatives may similarly target ion channels or neurotransmitter receptors .

- Brain Penetrance : Compounds such as Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) are evaluated using CNS MPO and BBB scores, indicating that bromo-methylpyridine derivatives could be optimized for CNS delivery by balancing logP and hydrogen-bonding capacity .

Physicochemical and Crystallographic Properties

- Crystal Packing : Piperidin-4-ol derivatives often adopt chair conformations in crystal structures (e.g., ), with hydrogen-bonding networks involving the hydroxyl group. The bromo-methylpyridine substituent may influence packing efficiency and solubility .

- Solubility and Stability : The target compound’s bromine and methyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., ) but may enhance stability against oxidative metabolism .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol, and what critical reaction parameters should be optimized?

Answer: A common approach involves coupling brominated pyridine derivatives with piperidin-4-ol under basic conditions. For example, in analogous syntheses, sodium hydroxide in dichloromethane is used to facilitate nucleophilic substitution or coupling reactions . Key parameters to optimize include:

- pH control : Weak bases like sodium carbonate (15% aqueous solution) maintain pH ~9 to stabilize intermediates and prevent side reactions .

- Solvent choice : Dichloromethane is often preferred for its ability to dissolve both polar and non-polar reactants .

- Purification : Recrystallization from methanol or water washes effectively removes unreacted starting materials .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- NMR spectroscopy : H and C NMR can identify characteristic peaks, such as the piperidin-4-ol hydroxyl proton (δ ~3.5–4.0 ppm) and brominated pyridine aromatic signals (δ ~7.0–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond geometries. For example, related piperidine-bromopyridine derivatives have been studied at 153 K with an R factor of 0.061, confirming spatial arrangements .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory hazards from fine powders .

- First aid : If inhaled, move to fresh air; if ingested, seek immediate medical attention. Safety protocols from analogous brominated piperidines recommend storing at 2–8°C in airtight containers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .

- Recrystallization : Methanol or ethanol yields high-purity crystals (>99%) by removing unreacted sulfonyl chlorides or brominated byproducts .

- Aqueous washes : Sodium bicarbonate solutions neutralize acidic residues, while brine reduces emulsion formation .

Advanced Research Questions

Q. What strategies resolve low yield or impurity issues during the coupling of brominated pyridine derivatives with piperidin-4-ol moieties?

Answer:

- Catalyst optimization : Transition metals (e.g., Pd) or phase-transfer catalysts improve coupling efficiency in analogous reactions .

- Temperature control : Lowering reaction temperatures (0–5°C) minimizes thermal degradation of brominated intermediates .

- In situ monitoring : TLC or HPLC tracks reaction progress and identifies persistent impurities early .

Q. How do computational methods contribute to understanding the electronic properties of this compound?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps, highlighting electrophilic/nucleophilic sites. For example, studies on similar piperidine-pyridine hybrids reveal electron-withdrawing effects from bromine, enhancing reactivity at the pyridine C-2 position .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for drug development .

Q. What analytical methods validate the purity of this compound, and how are they optimized?

Answer:

- HPLC : A C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient achieves baseline separation of impurities. Detection at 254 nm captures UV-active components .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Br within ±0.3% theoretical values .

- Karl Fischer titration : Measures residual water content (<0.1% w/w) to ensure stability during storage .

Q. What pharmacological mechanisms are hypothesized for piperidin-4-ol derivatives, and how can they be tested experimentally?

Answer:

- Targeted assays : Piperidine derivatives often modulate CNS targets (e.g., dopamine receptors). Radioligand binding assays using H-labeled compounds quantify affinity .

- In vitro toxicity : MTT assays on hepatic (HepG2) or neuronal (SH-SY5Y) cell lines assess cytotoxicity thresholds .

- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) evaluates phase I/II metabolism rates .

Q. How does steric hindrance from the 4-methyl group on the pyridine ring influence reactivity in downstream functionalization?

Answer:

- Steric effects : The 4-methyl group impedes nucleophilic attack at adjacent positions, directing reactions to the less hindered C-5 or C-3 sites. This is observed in sulfonation and alkylation reactions of analogous compounds .

- Electronic effects : Methyl groups donate electron density via hyperconjugation, slightly deactivating the pyridine ring and slowing electrophilic substitution .

Q. What environmental hazards are associated with this compound, and how are they mitigated?

Answer:

- Ecotoxicity : Brominated compounds often exhibit high persistence (WGK 3 rating). Biodegradation studies using activated sludge models are recommended .

- Waste disposal : Incineration with scrubbing systems captures hazardous fumes. Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal reduces bromine leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.